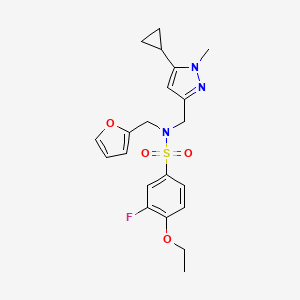

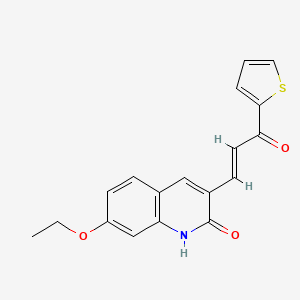

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-ethoxy-3-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

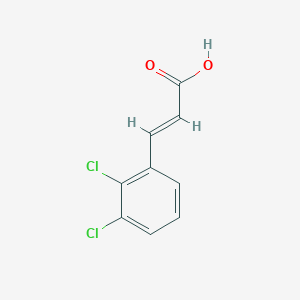

The compound "N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-ethoxy-3-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide" is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their potential as inhibitors of various enzymes, including cyclooxygenases (COX) and carbonic anhydrases (CA), which are implicated in inflammatory processes and tumor growth, respectively .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the introduction of various substituents on the benzene ring to modulate the biological activity and selectivity of the compounds. For instance, the introduction of a fluorine atom has been shown to preserve COX-2 potency and increase COX1/COX-2 selectivity . Similarly, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved the preparation of key intermediates with specific substituents to achieve high-affinity inhibition of kynurenine 3-hydroxylase .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can significantly influence their biological activity. For example, the planarity of the pyrazole and benzenesulfonamide rings, as well as the dihedral angles between terminal rings, can affect the compound's ability to interact with target enzymes . Intramolecular hydrogen bonds and tight interactions within the molecule can also play a role in the stability and reactivity of the compound .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. The presence of reactive groups such as fluorine can enhance the compound's ability to participate in enzyme inhibition by facilitating interactions with the active site of the enzyme . The introduction of electron-donating groups can also influence the reactivity and selectivity of the compounds towards specific enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and conformation, can be tailored through structural modifications. These properties are crucial for the pharmacokinetic profile of the compounds, determining their bioavailability and efficacy in vivo . The crystallographic studies of these compounds reveal that even subtle changes in conformation can significantly impact their biological activity, as seen in the differences in activity between compounds with different arenesulfonyl groups .

Wissenschaftliche Forschungsanwendungen

Potential Therapeutic Applications

Anti-inflammatory and Analgesic Properties : Studies have shown that celecoxib derivatives, which share a structural resemblance with the compound , exhibit significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting their potential therapeutic benefits in treating conditions associated with inflammation and pain (Ş. Küçükgüzel et al., 2013).

Antioxidant and Anticancer Activities : Similar compounds have been evaluated for their antioxidant and anticancer activities, indicating the potential of benzenesulfonamide derivatives in cancer therapy. Some derivatives demonstrated modest inhibition of HCV NS5B RdRp activity, highlighting their potential use in antiviral therapies as well (Ş. Küçükgüzel et al., 2013).

Antimicrobial Potential : The synthesis and evaluation of benzenesulfonamide derivatives have shown promising results as antimicrobial agents, indicating their potential in developing new treatments for bacterial and fungal infections (H. Abbas et al., 2017).

Eigenschaften

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-ethoxy-3-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4S/c1-3-28-21-9-8-18(12-19(21)22)30(26,27)25(14-17-5-4-10-29-17)13-16-11-20(15-6-7-15)24(2)23-16/h4-5,8-12,15H,3,6-7,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANBNKQAUHYIHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CO2)CC3=NN(C(=C3)C4CC4)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-ethoxy-3-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B3016280.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B3016281.png)

![N-[(2-chlorophenyl)methyl]-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3016284.png)

![methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether](/img/structure/B3016286.png)

![N-[2-(2-fluorophenoxy)ethyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B3016291.png)

![4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B3016297.png)